2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide
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Description
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-N-(4-(4-ethylphenyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H25N3O2S2 and its molecular weight is 451.6. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxic Activity
This compound's synthesis involves starting from anthranilic acid, leading to various derivatives that exhibit mild-to-moderate cytotoxic activity against K562 (chronic myelogenous leukemia) cells and MCF7 (breast cancer) cells. The chemical structure and activity suggest potential applications in cancer research, highlighting the importance of structural modifications for enhanced cytotoxic effects (C. T. Nguyen et al., 2019).
Crystal Structures of Related Compounds
The crystal structures of related (oxothiazolidin-2-ylidene)acetamides have been described, providing insights into the molecular configuration and potential interactions with biological targets. Such structural analyses contribute to the understanding of the compound's biological activity and its potential application in drug design (Aleksei N. Galushchinskiy et al., 2017).
Novel Derivatives Synthesis
The creation of new derivatives through a four-step process from anthranilic acid and aryl isothiocyanates as starting materials has expanded the chemical space of this compound class. These derivatives have been synthesized with defined structural characteristics, highlighting the versatility of the compound's core structure in generating novel molecules for potential therapeutic applications (Tien Cong Nguyen et al., 2022).
Antimicrobial and Hemolytic Activity
Some derivatives have been prepared and screened for antimicrobial and hemolytic activity. The findings indicate that most derivatives are active against selected microbial species, suggesting their potential as antimicrobial agents. This research highlights the importance of chemical modifications to enhance biological activity and reduce toxicity (Samreen Gul et al., 2017).
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2S2/c1-2-17-9-11-18(12-10-17)20-14-31-24(25-20)26-22(28)15-30-16-23(29)27-13-5-7-19-6-3-4-8-21(19)27/h3-4,6,8-12,14H,2,5,7,13,15-16H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORDGPWCPOAIEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.